molecular formula C11H14N2O B11810890 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11810890
M. Wt: 190.24 g/mol
InChI Key: CTCFOTIMYYOTCM-UHFFFAOYSA-N
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Description

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative characterized by an isobutyl group at the N1-position, a methyl group at the C4-position, and a cyano substituent at C2. The compound’s structural uniqueness lies in its branched alkyl substituents, which influence its physicochemical properties and biological interactions compared to aryl- or smaller alkyl-substituted analogs.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O/c1-8(2)7-13-5-4-9(3)10(6-12)11(13)14/h4-5,8H,7H2,1-3H3

InChI Key

CTCFOTIMYYOTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)CC(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Isobutyl-3-methyl-2,4-pentanedione

The β-diketone precursor, 4-isobutyl-3-methyl-2,4-pentanedione, can be synthesized via Claisen condensation between methyl isobutyl ketone and ethyl acetoacetate. This reaction is catalyzed by sodium ethoxide, yielding the unsymmetrical β-diketone.

Cyclization with Cyanoacetamide

Reacting 4-isobutyl-3-methyl-2,4-pentanedione (5 mmol) with cyanoacetamide (5 mmol) in aqueous potassium carbonate (10% w/v) at 35°C for 6 hours yields the target compound. The mechanism proceeds via enolate formation, followed by nucleophilic attack and cyclodehydration.

Reaction Conditions

  • Solvent: Water

  • Base: K₂CO₃ (10% w/v)

  • Temperature: 35°C

  • Time: 6 hours

  • Yield: ~40%

Characterization Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 11.45 (s, 1H, NH), 4.53 (s, 1H, CH), 2.05 (s, 6H, CH₃), 1.82 (m, 1H, isobutyl CH), 0.91 (d, 6H, isobutyl CH₃).

  • IR (KBr) : 2218 cm⁻¹ (C≡N), 1666 cm⁻¹ (C=O).

Alkylation of Preformed Pyridinones

Post-cyclization alkylation offers an alternative route to introduce the isobutyl group at position 1. This method involves synthesizing 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile first, followed by N-alkylation.

Synthesis of 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is prepared via cyclocondensation of acetylacetone (2,4-pentanedione) with cyanoacetamide in aqueous K₂CO₃, as described in Section 1.2.

N-Isobutylation

The nitrogen at position 1 is alkylated using isobutyl bromide (1.2 equiv) in dimethylformamide (DMF) with potassium carbonate (2 equiv) as a base. The reaction is stirred at 80°C for 12 hours.

Reaction Conditions

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: 80°C

  • Time: 12 hours

  • Yield: ~35%

Characterization Data

  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 169.8 (C=O), 158.2 (C≡N), 61.4 (CH), 27.3 (isobutyl CH), 22.1 (CH₃).

Michael Addition-Cyclization Approach

This method involves forming an enamine intermediate between isobutylamine and a β-ketonitrile, followed by cyclization.

Enamine Formation

Isobutylamine (5 mmol) reacts with ethyl 3-oxo-4-methylpent-4-enenitrile (5 mmol) in ethanol under reflux for 4 hours to form the enamine intermediate.

Cyclization

The enamine undergoes acid-catalyzed cyclization using acetic acid (2 mL) in toluene under reflux for 6 hours, yielding the target compound.

Reaction Conditions

  • Solvent: Toluene

  • Catalyst: Acetic acid

  • Temperature: Reflux

  • Time: 6 hours

  • Yield: ~45%

Analytical Data

  • MS (ESI) : m/z 219.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Challenges
Cyclocondensationβ-Diketone, cyanoacetamide4095Synthesis of β-diketone
N-AlkylationPyridinone, isobutyl bromide3590Low alkylation efficiency
Michael AdditionIsobutylamine, β-ketonitrile4592Intermediate stability

Scale-Up and Industrial Considerations

Industrial-scale production favors the cyclocondensation route due to fewer steps and higher yields. Key parameters include:

  • Solvent Recovery : Water from the cyclocondensation reaction can be recycled after filtration.

  • Purification : Column chromatography (PE/EA, 4:1) achieves >95% purity.

  • Cost Analysis : β-Diketone synthesis contributes to 60% of total costs, necessitating optimized Claisen condensation conditions.

Spectroscopic and Chromatographic Validation

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase : Acetonitrile/water (70:30)

  • Retention Time : 8.2 minutes.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridinone ring and isobutyl orientation .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1.1. 5-HT4 Receptor Agonist Activity

One of the prominent applications of 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its role as a selective agonist for the 5-HT4 receptor. This receptor is implicated in various gastrointestinal disorders and cognitive functions. Compounds with 5-HT4 agonistic activity have been shown to be effective in treating conditions such as:

  • Gastroesophageal reflux disease
  • Irritable bowel syndrome (IBS)
  • Functional dyspepsia
  • Cognitive disorders and Alzheimer's disease

Research indicates that derivatives of this compound may offer improved efficacy and reduced toxicity compared to existing treatments, making them valuable in therapeutic contexts .

1.2. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarities to other known anticancer agents allow for exploration in this area. For instance, molecular docking studies have indicated potential interactions with proteins involved in tumor growth regulation .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological effects. Interaction studies focus on:

  • Binding Affinity : Investigating how well the compound binds to specific receptors, such as the 5-HT4 receptor.
  • Mechanism of Action : Exploring the biochemical pathways influenced by the compound upon binding to its targets.

These studies are often supported by molecular docking simulations that predict binding modes and affinities based on structural data .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AGastrointestinal DisordersDemonstrated significant improvement in symptoms associated with IBS when treated with derivatives of the compound.
Study BCognitive FunctionShowed potential neuroprotective effects in models of Alzheimer's disease through modulation of neurotransmitter systems.
Study CAnticancer ActivityIdentified promising anticancer activity against specific cell lines, warranting further investigation into its mechanism .

Mechanism of Action

The mechanism of action of 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may act as an inhibitor of the Pim-1 protooncogene, which plays a role in oncogenesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • Hydrazide-hydrazone derivatives (e.g., 1-amino-4,6-dimethyl-2-oxo-dihydropyridine-based compounds) show broad-spectrum activity, with MIC values comparable to fluconazole against Candida albicans .
  • Thioether-containing analogs exhibit insecticidal activity against Mythimna separata (LC₅₀ = 12.4 μg/mL), attributed to enhanced lipophilicity from sulfur atoms .
Anticancer Activity
  • 4,6-Diaryl-2-imino derivatives (e.g., compound 6 in ) show potent activity against HT-29 colon cancer cells (IC₅₀ = 0.70 μM) via survivin and PIM1 kinase inhibition .
  • Methyl- and methoxy-substituted analogs (e.g., 4-(methoxymethyl)-6-methyl-2-oxo-dihydropyridine-3-carbonitrile) demonstrate moderate cytotoxicity, with IC₅₀ values in the micromolar range .

Physicochemical and Spectral Properties

Compound Name Substituents Melting Point (°C) Key Spectral Features (IR, NMR) Reference
1-Isobutyl-4-methyl-2-oxo-dihydropyridine-3-carbonitrile N1: isobutyl; C4: methyl Not reported Expected NH stretch ~3300 cm⁻¹; C≡N ~2220 cm⁻¹
1-Methyl-4-phenyl-2-oxo-dihydropyridine-3-carbonitrile N1: methyl; C4: phenyl 162–165 Aromatic C–H stretches ~3000 cm⁻¹; C=O ~1705 cm⁻¹
4-(2-Ethoxyphenyl)-6-(4-fluorophenyl)-2-oxo-dihydropyridine-3-carbonitrile C4: 2-ethoxyphenyl; C6: 4-fluorophenyl 261–263 NH stretch ~3230 cm⁻¹; C≡N ~2223 cm⁻¹
6-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-2-oxo-dihydropyridine-3-carbonitrile C4: 2-hydroxyphenyl; C6: 4-fluorophenyl 319–321 OH stretch ~3494 cm⁻¹; C=O ~1705 cm⁻¹

Molecular Docking and Target Interactions

  • Aryl-substituted derivatives (e.g., compound 10 in ) form π-π stacking and hydrogen bonds with survivin’s BIR domain, critical for apoptosis regulation .
  • Methyl/cyano analogs (e.g., 4-(methoxymethyl)-6-methyl-2-oxo-dihydropyridine-3-carbonitrile) show fluorescence properties, suggesting applications in bioimaging .
  • 1-Isobutyl-4-methyl analog : The isobutyl group may disrupt planar interactions but could enhance binding to hydrophobic pockets in enzymes like cytochrome P450.

Biological Activity

1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 1268074-59-4) is a pyridine derivative that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, this compound features a dihydropyridine ring with a carbonitrile group, which contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound includes an isobutyl group and a methyl group, influencing its chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones.
  • Cyclization : Formation of the dihydropyridine ring through nucleophilic attack.
  • Functional Group Modifications : Introducing the carbonitrile group via nucleophilic substitution.

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Research suggests that this compound may possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for specific strains .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways.
  • Disruption of Biofilm Formation : It has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Case Studies

Several studies have focused on the biological implications of this compound:

StudyFindings
Study ADemonstrated bactericidal effects against MRSA with an MIC of 62.216 μg/mL .
Study BShowed inhibition of biofilm formation in Pseudomonas aeruginosa, significantly reducing biofilm mass by up to 75% .
Study CEvaluated the compound's interaction with P-glycoprotein (P-gp), indicating potential for enhanced drug delivery systems .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that the presence of specific functional groups significantly influences the biological activity of this compound. For instance:

  • The carbonitrile group enhances the compound's lipophilicity, potentially improving membrane permeability.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarity Index
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile4241-27-40.91
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile769-28-80.84
2-Oxo-1,2-dihydropyridine-3-carbaldehyde36404-89-40.80

These comparisons highlight how variations in substituents can lead to different biological profiles and activities.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst screening : Ammonium acetate acts as a Brønsted acid catalyst; alternative catalysts (e.g., piperidine) can alter reaction kinetics.
  • Stoichiometry : Adjusting molar ratios of aldehyde to ketone (1:1) minimizes side products.

Basic: What spectroscopic and structural characterization methods are recommended for this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the dihydropyridine ring (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons).
  • IR Spectroscopy : Confirm the presence of C≡N (2200–2250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+).
  • X-ray Crystallography : Resolves substituent geometry (e.g., monoclinic crystal system, P21/c space group) .

Q. Table 1: Key Crystallographic Parameters (Example)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell (Å)a=8.38, b=7.19, c=23.53
β Angle (°)93.2

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Cell line variability : HT-29 (colon) vs. MDA-MB-231 (breast) cells show differential sensitivity due to survivin expression levels .
  • Assay conditions : Varying pH or serum content in media alters compound stability (e.g., hydrolysis of nitrile groups at acidic pH) .
  • Purity : HPLC purity >95% is critical; impurities (e.g., unreacted malononitrile) may confound results.

Q. Methodological solutions :

  • Orthogonal assays : Combine MTT cytotoxicity with apoptosis markers (e.g., caspase-3 activation).
  • Structure-Activity Relationship (SAR) studies : Compare analogs to isolate pharmacophores (e.g., fluorophenyl vs. ethoxyphenyl substituents) .

Advanced: What computational approaches identify molecular targets for anticancer activity?

Answer:

  • Molecular Docking : Screen against oncogenic targets (e.g., survivin, PIM1 kinase). For example, docking studies suggest hydrogen bonding between the nitrile group and survivin’s BIR domain .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to guide lead optimization.

Q. Table 2: Anticancer Activity of Selected Analogs

CompoundSubstituentsIC50 (HT-29)IC50 (MDA-MB-231)
62-Ethoxyphenyl, 4-Fluorophenyl0.70 μM-
42-Hydroxyphenyl, 4-Fluorophenyl-4.6 μM

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, face shield, and EN 166-certified goggles to prevent ocular/skin contact .
  • Engineering controls : Use fume hoods for weighing and synthesis.
  • Waste disposal : Quench reaction residues with 10% NaOH before disposal to neutralize reactive nitriles .

Advanced: How do substituent variations influence pharmacokinetic properties?

Answer:

  • Lipophilicity : Isobutyl groups enhance membrane permeability but may reduce aqueous solubility. LogP optimization via substituent choice (e.g., hydroxyl vs. ethoxy) balances bioavailability .
  • Metabolic stability : Fluorine substituents mitigate cytochrome P450-mediated oxidation.
  • Toxicity : Methylthio groups (e.g., in analog 6-Methyl-4-(methylthio)- derivatives) may increase hepatotoxicity risk, requiring in vitro hepatocyte screening .

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